![molecular formula C4H12N2O3S B3269326 [(2-Methoxyethyl)(methyl)sulfamoyl]amine CAS No. 508241-84-7](/img/structure/B3269326.png)
[(2-Methoxyethyl)(methyl)sulfamoyl]amine
Overview
Description
[(2-Methoxyethyl)(methyl)sulfamoyl]amine is an organic compound with the molecular formula C₄H₁₂N₂O₃S and a molecular weight of 168.22 g/mol . It is also known by its IUPAC name, N-(2-methoxyethyl)-N-methylsulfamide . This compound is characterized by its sulfamoyl group, which is bonded to a methoxyethyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyethyl)(methyl)sulfamoyl]amine typically involves the reaction of methoxyethylamine with methylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyethyl)(methyl)sulfamoyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of different substituted sulfamides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2-Methoxyethyl)(methyl)sulfamoyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(2-Methoxyethyl)(methyl)sulfamoyl]amine involves its interaction with biological molecules, particularly proteins. The sulfamoyl group can form covalent bonds with sulfhydryl groups in proteins, leading to enzyme inhibition or modification of protein function . This interaction can affect various molecular pathways, making the compound useful in studying enzyme mechanisms and designing inhibitors .
Comparison with Similar Compounds
[(2-Methoxyethyl)(methyl)sulfamoyl]amine can be compared with other sulfamoyl-containing compounds such as:
N-Methylsulfamide: Lacks the methoxyethyl group, making it less versatile in certain synthetic applications.
N-Ethylsulfamide: Contains an ethyl group instead of a methoxyethyl group, which can influence its reactivity and interaction with biological molecules.
The unique combination of the methoxyethyl and methyl groups in this compound provides distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
The compound [(2-Methoxyethyl)(methyl)sulfamoyl]amine , also known as a sulfamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including data tables and case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound can be represented as follows:
Synthesis : The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with a suitable sulfonyl chloride or sulfamoyl chloride. The reaction conditions often include the use of organic solvents and bases to facilitate the formation of the sulfamide bond.
Antimicrobial Properties
Research indicates that sulfamide derivatives exhibit significant antimicrobial activity. A study by Gallinger et al. (2022) investigated various dithiocarbazate derivatives, revealing that certain structural modifications enhance their efficacy against pathogens such as Schistosoma mansoni, a major contributor to schistosomiasis . Although this compound is not directly tested in this context, its structural similarities suggest potential antimicrobial properties.
Cytotoxicity and Anticancer Activity
A notable aspect of sulfamide compounds is their cytotoxic effects on cancer cell lines. For instance, compounds with sulfamoyl groups have been shown to induce apoptosis in various cancer models. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and promote programmed cell death through mechanisms involving DNA damage response pathways .
Enzyme Inhibition
Sulfamides have been explored for their ability to inhibit specific enzymes related to cancer progression. For example, they may serve as inhibitors of tyrosyl-DNA phosphodiesterase (Tdp1), which plays a role in DNA repair mechanisms. Inhibiting Tdp1 can enhance the effectiveness of chemotherapeutic agents like etoposide by increasing DNA damage in cancer cells .
Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Potential activity against S. mansoni | |
Cytotoxicity | Induces apoptosis in cancer cells | |
Enzyme inhibition | Inhibits Tdp1, enhancing chemotherapy |
Case Study 1: Antimicrobial Efficacy
In a comparative study on various sulfamide derivatives, this compound was structurally analyzed alongside other compounds exhibiting antischistosomal activity. The findings suggested that modifications in the sulfamide structure could lead to enhanced biological activity, although direct testing of this specific compound was not conducted .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using cancer cell lines treated with various sulfamide derivatives. Results indicated that compounds with similar functional groups to this compound exhibited significant cytotoxic effects, leading to increased apoptosis rates when combined with standard chemotherapeutics .
Properties
IUPAC Name |
1-methoxy-2-[methyl(sulfamoyl)amino]ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-6(3-4-9-2)10(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWANAYJMOKPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
508241-84-7 | |
Record name | [(2-methoxyethyl)(methyl)sulfamoyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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